N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzamide core substituted with a pyrrolidinyl-oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine moiety.
Coupling with benzamide: The final step involves coupling the oxadiazole-pyrrolidine intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and biological activities.
Oxadiazole derivatives: Other 1,3,4-oxadiazole compounds with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-6-7-26-17(11)18-21-20-16(25-18)9-15(22)19-10-12-4-5-13(23-2)14(8-12)24-3/h4-8H,9-10H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNZHOFCJPNGHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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